REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2.I[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:20]=1[CH3:21])[CH2:7][CH2:6]2 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCNC(C2=CC1)=O
|
Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NC=CC1C
|
Name
|
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction conditions
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (80% ethylacetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN(C(C2=CC1)=O)C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |